2,2-Diethylazetidine 2,2-Diethylazetidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17812411
InChI: InChI=1S/C7H15N/c1-3-7(4-2)5-6-8-7/h8H,3-6H2,1-2H3
SMILES:
Molecular Formula: C7H15N
Molecular Weight: 113.20 g/mol

2,2-Diethylazetidine

CAS No.:

Cat. No.: VC17812411

Molecular Formula: C7H15N

Molecular Weight: 113.20 g/mol

* For research use only. Not for human or veterinary use.

2,2-Diethylazetidine -

Specification

Molecular Formula C7H15N
Molecular Weight 113.20 g/mol
IUPAC Name 2,2-diethylazetidine
Standard InChI InChI=1S/C7H15N/c1-3-7(4-2)5-6-8-7/h8H,3-6H2,1-2H3
Standard InChI Key ITXYDHCNXASMEP-UHFFFAOYSA-N
Canonical SMILES CCC1(CCN1)CC

Introduction

Chemical Structure and Molecular Characteristics

Azetidine derivatives are characterized by a four-membered ring containing three carbon atoms and one nitrogen atom. In 2,2-diethylazetidine, the nitrogen atom occupies the first position, while the second carbon hosts two ethyl groups (-CH2_2CH3_3). This substitution pattern introduces steric hindrance and alters electronic properties compared to unsubstituted azetidine .

Theoretical Molecular Formula and Weight

Based on structural analogs, the molecular formula of 2,2-diethylazetidine is hypothesized as C7_7H15_{15}N, yielding a molecular weight of 113.20 g/mol (Table 1). This estimation aligns with the trend observed in substituted azetidines, where each ethyl group adds 28.05 g/mol to the base azetidine structure (C3_3H7_7N, 57.10 g/mol) .

Table 1: Predicted Molecular Properties of 2,2-Diethylazetidine

PropertyValue
Molecular FormulaC7_7H15_{15}N
Molecular Weight113.20 g/mol
Hydrogen Bond Donors1 (NH group)
Hydrogen Bond Acceptors1 (tertiary amine)
Rotatable Bonds2 (ethyl groups)

Spectroscopic Features

While no experimental spectra for 2,2-diethylazetidine are available, infrared (IR) and nuclear magnetic resonance (NMR) data from related compounds provide insights. For example, 1-isopropyl-2,2-dimethylazetidine (C8_8H17_{17}N) exhibits a vapor-phase IR spectrum with peaks at 2,960 cm1^{-1} (C-H stretching) and 1,460 cm1^{-1} (C-N bending) . The 2,2-diethyl analog would likely show similar bands, with minor shifts due to increased alkyl chain length .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator